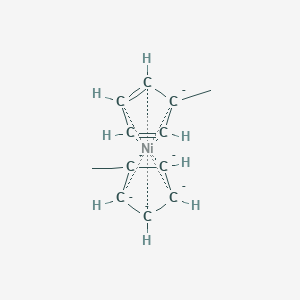

Bis(methylcyclopentadienyl)nickel(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(methylcyclopentadienyl)nickel(II), also known as Ni(Cp)2, is an organometallic compound that has been extensively studied for its potential applications in various fields of science. This compound is composed of two methylcyclopentadienyl ligands attached to a central nickel atom.

Scientific Research Applications

Hydrogen Storage : Bis(methylcyclopentadienyl)nickel(II) has shown remarkable improvement in hydrogen absorption-desorption of the Mg–MgH2 system, with catalytic effects on hydrogen absorption-desorption temperatures. This was evident in studies where it decomposed into metallic nickel during ball milling with MgH2, subsequently doping the Mg - MgH2 surface homogeneously (Kumar et al., 2017).

Formation of Novel Complexes : Research has demonstrated that bis(methylcyclopentadienyl)nickel(II) can react with cyclopentadiene or methylcyclopentadiene to form new complexes. These complexes show interesting structural properties and reactivity, hinting at potential applications in organometallic chemistry (Barnett, 1970).

Electron Beam Induced Deposition : This compound has been used in focused electron beam induced depositions, compared for chemical composition and electrical resistivity with other nickel-containing materials. It showed differences in Ni content and electrical properties, indicating its potential in nanofabrication technologies (Perentes et al., 2007).

Molecular Magnetic Properties : Studies on dinuclear nickel(II) complexes have provided insights into the magnetic properties of compounds involving bis(methylcyclopentadienyl)nickel(II). These studies explored the magnetic interactions and structure-property relationships, which are crucial in designing molecular magnetic materials (Sakiyama et al., 2005).

Coordination Polymers : Bis(methylcyclopentadienyl)nickel(II) has been used in synthesizing coordination polymers, showcasing its versatility in constructing complex molecular architectures with potential applications in materials science (Rosas-Reyes et al., 2017).

Hydrogen Evolution Reaction Electrocatalysts : Research has leveraged thermodynamic scaling relationships in hydricity to develop nickel hydrogen evolution reaction electrocatalysts with low overpotentials, using complexes related to bis(methylcyclopentadienyl)nickel(II). These studies are significant for advancing sustainable energy technologies (Ostericher et al., 2018).

Safety and Hazards

Bis(methylcyclopentadienyl)nickel(II) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

Future Directions

Bis(methylcyclopentadienyl)nickel(II) has potential applications in the manufacture of high-density storage media due to its role in the controlled growth of nickel nanoparticles on silicon substrates . It can also be used for the generation of nickel oxide thin films via OMCVD in the presence of O2 or H2O2 .

properties

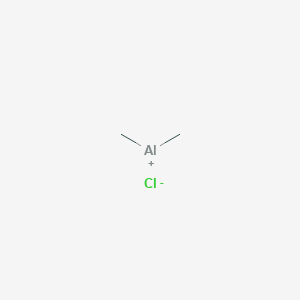

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(methylcyclopentadienyl)nickel(II) involves the reaction between nickel(II) chloride and methylcyclopentadiene in the presence of a reducing agent such as sodium amalgam or lithium aluminum hydride.", "Starting Materials": ["Nickel(II) chloride", "Methylcyclopentadiene", "Sodium amalgam or lithium aluminum hydride"], "Reaction": ["1. Dissolve nickel(II) chloride in anhydrous diethyl ether to form a solution.", "2. Add methylcyclopentadiene to the nickel(II) chloride solution and stir at room temperature for 30 minutes.", "3. Add a reducing agent such as sodium amalgam or lithium aluminum hydride to the reaction mixture and stir for an additional 2 hours.", "4. Filter the resulting mixture to remove any solid impurities.", "5. Concentrate the filtrate under reduced pressure to obtain Bis(methylcyclopentadienyl)nickel(II) as a brown solid."] } | |

CAS RN |

1293-95-4 |

Molecular Formula |

C12H14Ni |

Molecular Weight |

216.93 g/mol |

IUPAC Name |

2-methylcyclopenta-1,3-diene;nickel(2+) |

InChI |

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |

InChI Key |

YNSOQZSDZJQQRM-UHFFFAOYSA-N |

SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] |

Canonical SMILES |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

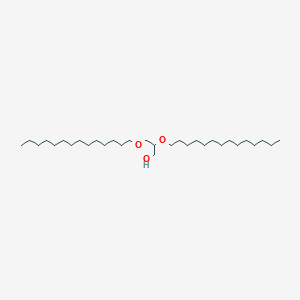

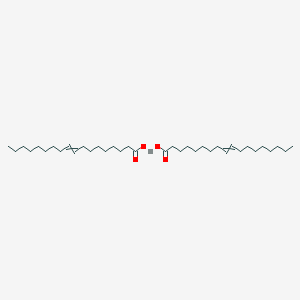

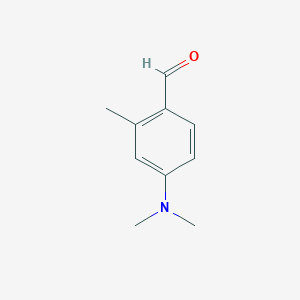

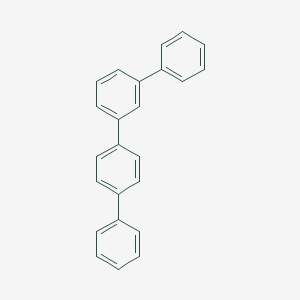

Feasible Synthetic Routes

Q & A

Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?

A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)